molecular formula C14H27AuF6NO4PS2 B2509006 Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide CAS No. 1121960-93-7

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

Cat. No. B2509006
CAS RN: 1121960-93-7
M. Wt: 679.42
InChI Key: DFDNDAVKAMVEPJ-UHFFFAOYSA-N
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Description

Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide is a gold(I) complex that has been synthesized and studied for its potential applications in catalysis and medicinal chemistry. The complex is characterized by the presence of a gold(I) center coordinated to a phosphine ligand with three tert-butyl groups, and a counter-anion composed of bis(trifluoromethylsulfonyl)imide.

Synthesis Analysis

The synthesis of phosphine gold(I) complexes typically involves the reaction of gold precursors with phosphine ligands. In the case of tri-tert-butylphosphine gold(I) complexes, the synthesis may involve the use of HAuCl4 and tri-tert-butyl phosphine in methanol, followed by anion exchange to introduce the bis(trifluoromethylsulfonyl)imide counter-anion . These complexes are noted for their ease of preparation, stability in air, and solubility in various solvents .

Molecular Structure Analysis

The molecular structure of gold(I) phosphine complexes is often determined using X-ray crystallography. The geometry around the gold center can vary depending on the ligands involved. For example, pentakis[(triphenylphosphine)gold]ammonium(2+) complexes exhibit a geometry that is intermediate between trigonal-bipyramidal and square pyramidal . While this does not directly describe the tri-tert-butylphosphine gold(I) complex, it provides insight into the potential structural variations in gold(I) phosphine complexes.

Chemical Reactions Analysis

Gold(I) phosphine complexes are known for their catalytic properties, particularly in the cycloisomerization of enynes and hydroamination of acetylenes . The presence of the bis(trifluoromethylsulfonyl)imide counter-anion in these complexes can enhance their catalytic activity by providing a weakly coordinating environment around the gold center, which facilitates the catalytic process.

Physical and Chemical Properties Analysis

The physical and chemical properties of gold(I) phosphine complexes are influenced by their molecular structure and the nature of their ligands. These complexes are generally air-stable and exhibit solubility in a range of solvents. Their ionic character and strong Au-P bonds contribute to their stability and reactivity . The antitumor effects of certain gold(I) phosphine complexes have been attributed to their ability to inhibit intracellular redox proteins and induce apoptosis in cancer cells .

Scientific Research Applications

Applications in Catalysis

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has been utilized as a catalyst in various chemical reactions. Mézailles et al. (2005) highlighted the use of phosphine gold(I) complexes, including tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide, as highly efficient and air-stable catalysts for the cycloisomerization of enynes. These complexes are noted for their convenience in preparation, storage, handling, and exceptional activity in catalyzing a wide range of enynes cycloisomerizations (Mézailles, Ricard, & Gagosz, 2005). Leyva and Corma (2009) described the use of gold(I) phosphine complexes bearing the bis(trifluoromethylsulfonyl)-imidate ligand for regioselective intermolecular hydroamination of alkynes. These catalysts exhibit unique chemo- and regioselectivity, allowing the synthesis of specific regioisomers under mild conditions (Leyva & Corma, 2009).

Applications in Organic Synthesis

Vasu et al. (2017) demonstrated the use of bis(tri-tert-butylphosphine)palladium in the arylation of ortho-sulfanyl aryl halides, providing a reliable route to 2-sulfanylbiaryls. This methodology offers a practical solution for overcoming the catalyst-poisoning behavior of aryl sulfides in cross-coupling arylation and also enables the efficient synthesis of dibenzothiophenes (Vasu et al., 2017).

Applications in Analytical Chemistry

Monfardini et al. (2010) explored the mass spectrometric characterization of metal triflates and triflimides, including bis(trifluoromethylsulfonyl)imide, by electrospray ionization and tandem mass spectrometry. This study provides insights into the bonding and structural aspects of these compounds, which are well-known Lewis acid catalysts (Monfardini et al., 2010).

Applications in Material Science

Tang et al. (2016) reported on the innovative use of bis(trifluoromethylsulfonyl)imide in the electrochemical generation of a radical catalyst on a platinum electrode under anaerobic conditions. This catalyst effectively promotes the electrooxidation of methanol, offering a novel approach for utilizing ionic liquids in practical applications, such as fuel cells (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be achieved through a reaction between Tri-tert-butylphosphine gold(i) chloride and lithium bis(trifluoromethylsulfonyl)imide in the presence of a suitable solvent.", "Starting Materials": [ "Tri-tert-butylphosphine gold(i) chloride", "Lithium bis(trifluoromethylsulfonyl)imide", "Suitable solvent" ], "Reaction": [ "Dissolve Tri-tert-butylphosphine gold(i) chloride in a suitable solvent.", "Add lithium bis(trifluoromethylsulfonyl)imide to the solution and stir for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the desired product." ] }

CAS RN

1121960-93-7

Product Name

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

Molecular Formula

C14H27AuF6NO4PS2

Molecular Weight

679.42

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

InChI

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1

InChI Key

DFDNDAVKAMVEPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

solubility

not available

Origin of Product

United States

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